

Technical Guide: Spectroscopic Data for 1,4'-Bipiperidin-3-OL

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Compound of Interest

Compound Name: **1,4'-Bipiperidin-3-OL**

Cat. No.: **B1321253**

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Introduction

1,4'-Bipiperidin-3-OL is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active molecules. The piperidine scaffold is a well-established privileged structure in pharmaceutical sciences. This guide provides a comprehensive overview of the spectroscopic characteristics of **1,4'-Bipiperidin-3-OL**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring this data are also presented to ensure reproducibility. A generalized workflow for the spectroscopic characterization of novel compounds is provided to guide researchers in their analytical endeavors.

Disclaimer: The spectroscopic data presented in this document is a hypothetical dataset generated for illustrative purposes. It is based on the analysis of structurally related compounds, as experimentally verified data for **1,4'-Bipiperidin-3-OL** is not readily available in published literature. This information should be used as a reference and guide for the analysis of this compound.

Data Presentation

The following tables summarize the hypothetical quantitative spectroscopic data for **1,4'-Bipiperidin-3-OL**.

Table 1: Hypothetical ^1H NMR Data for **1,4'-Bipiperidin-3-OL**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.65	m	1H	H-3
3.10	d	2H	H-2eq, H-6eq (Piperidine-1)
2.95	d	2H	H-2'eq, H-6'eq (Piperidine-4')
2.50	t	1H	H-4'
2.30	t	2H	H-2ax, H-6ax (Piperidine-1)
2.15	t	2H	H-2'ax, H-6'ax (Piperidine-4')
1.90	m	2H	H-3'eq, H-5'eq (Piperidine-4')
1.75	s (br)	1H	OH
1.60	m	2H	H-4eq, H-5eq (Piperidine-1)
1.40	m	2H	H-3'ax, H-5'ax (Piperidine-4')
1.25	m	2H	H-4ax, H-5ax (Piperidine-1)

Table 2: Hypothetical ^{13}C NMR Data for **1,4'-Bipiperidin-3-OL**

Chemical Shift (δ) ppm	Assignment
68.5	C-3
60.2	C-4'
54.5	C-2, C-6
51.0	C-2', C-6'
46.0	C-4
32.5	C-5
28.0	C-3', C-5'

Table 3: Hypothetical IR Spectroscopy Data for **1,4'-Bipiperidin-3-OL**

Wavenumber (cm^{-1})	Intensity	Assignment
3400-3200	Broad, Medium	O-H stretch
2950-2800	Strong	C-H stretch (aliphatic)
1450	Medium	CH_2 scissoring
1100	Medium	C-N stretch
1050	Medium	C-O stretch

Table 4: Hypothetical Mass Spectrometry Data for **1,4'-Bipiperidin-3-OL**

m/z	Relative Intensity (%)	Assignment
185.16	100	$[\text{M}+\text{H}]^+$
167.15	45	$[\text{M}+\text{H} - \text{H}_2\text{O}]^+$
98.10	85	Piperidinyl iminium ion
84.08	60	Piperidine fragment

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A 5-10 mg sample of **1,4'-Bipiperidin-3-OL** was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- Instrumentation: ^1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer.[\[1\]](#)
- ^1H NMR Acquisition: The spectrum was acquired with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were collected.
- ^{13}C NMR Acquisition: The spectrum was acquired with a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. A total of 1024 scans were collected with proton decoupling.
- Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ^1H NMR and the residual solvent signal of CDCl_3 at 77.16 ppm for ^{13}C NMR.

2. Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of the solid **1,4'-Bipiperidin-3-OL** was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[\[2\]](#)
- Instrumentation: The IR spectrum was recorded using an FTIR spectrometer equipped with a diamond ATR accessory.
- Acquisition: The spectrum was collected over a range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample measurement.[\[3\]](#)
- Data Processing: The resulting spectrum was baseline-corrected and is presented in terms of transmittance.

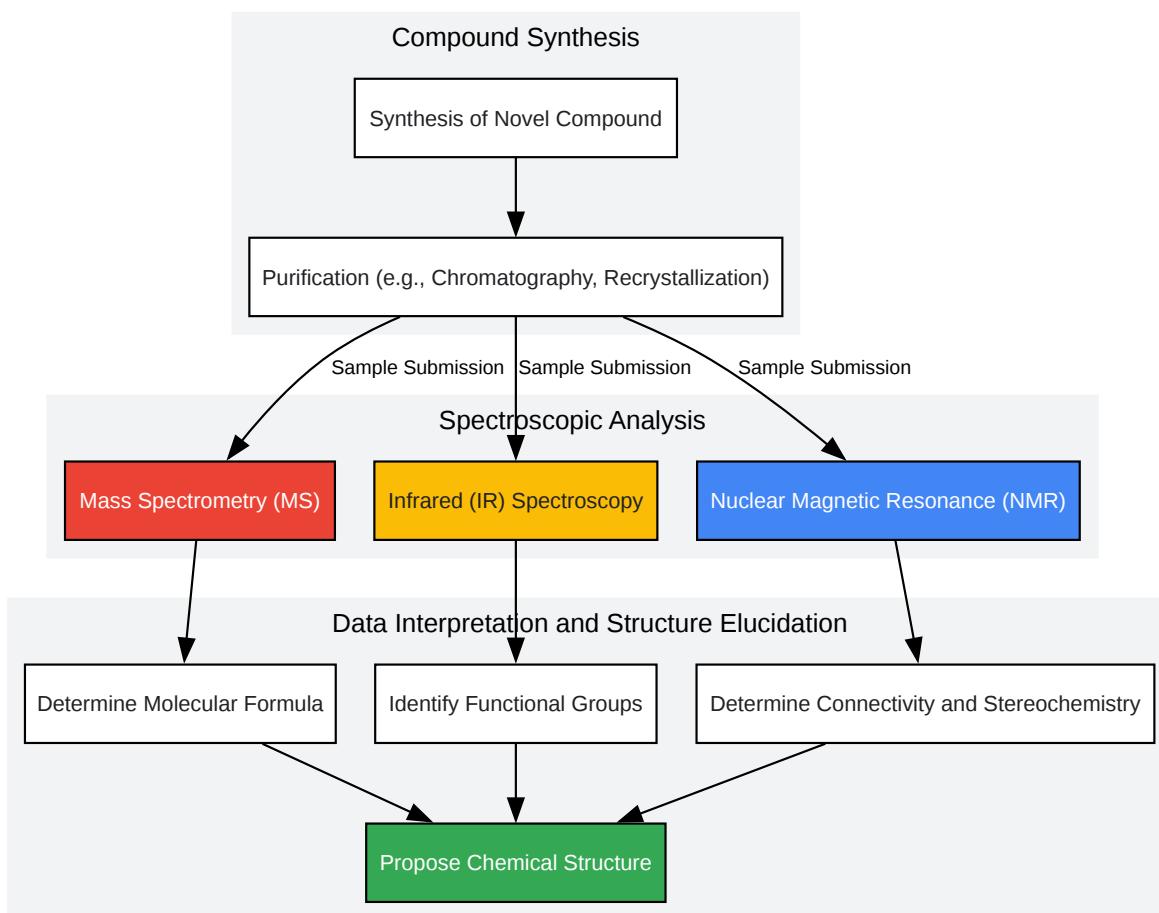
3. Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of **1,4'-Bipiperidin-3-OL** was prepared by dissolving approximately 1 mg of the compound in 1 mL of a 50:50 mixture of methanol and water containing 0.1% formic acid.
- Instrumentation: The mass spectrum was obtained using a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.[4][5]
- Acquisition: The sample solution was infused into the ESI source at a flow rate of 5 μ L/min. The analysis was performed in positive ion mode with the capillary voltage set to 3.5 kV. The desolvation gas temperature was maintained at 250°C. The mass spectrum was acquired over a mass-to-charge (m/z) range of 50-500.[4][6]
- Data Processing: The acquired spectrum was processed to identify the protonated molecular ion ($[M+H]^+$) and major fragment ions.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a newly synthesized chemical compound.

General Workflow for Spectroscopic Characterization of a Novel Compound

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Caption: A generalized workflow for the spectroscopic characterization of a novel compound.

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